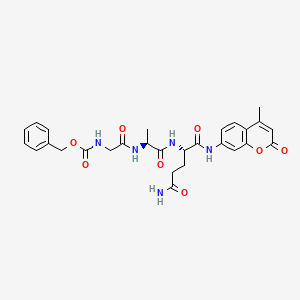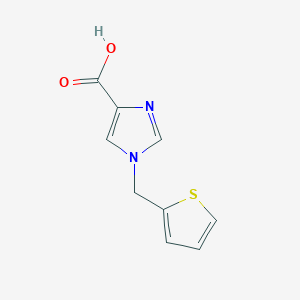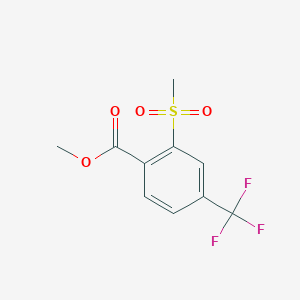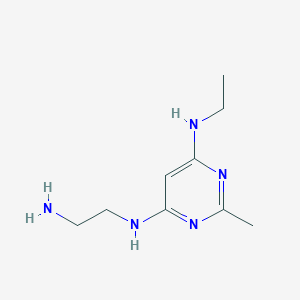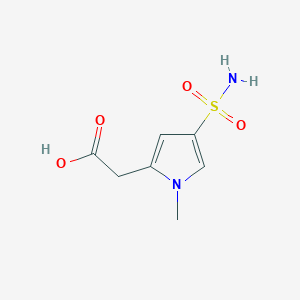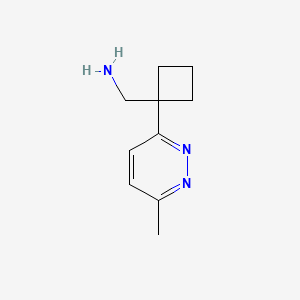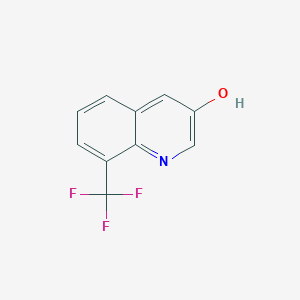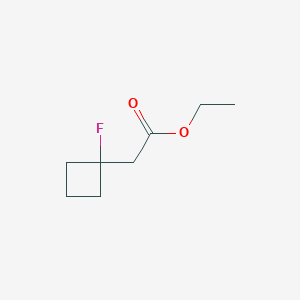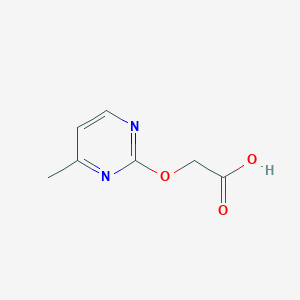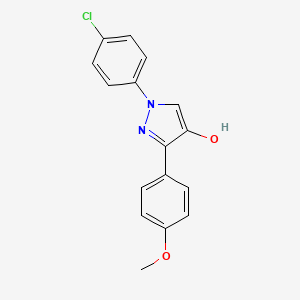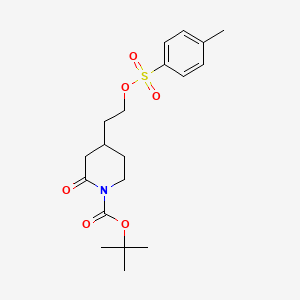![molecular formula C10H12N2O2 B1474355 [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea CAS No. 359760-90-0](/img/structure/B1474355.png)
[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea suggests a cyclic structure containing an indene moiety and a urea group. The stereochemistry (1S,2R) indicates specific chiral centers. To visualize the 3D arrangement, refer to the chemical structure here .
Applications De Recherche Scientifique
Molecular Rearrangement and Synthesis of New Derivatives
Molecular Rearrangement to Indole and Imidazolinone Derivatives : A study demonstrated the rearrangement of certain quinoline derivatives to produce 2-alkyl/aryl-1H-indol-3-yl-ureas, revealing a pathway to new indole and imidazolinone derivatives (Klásek, Lyčka, & Holčapek, 2007).
Diastereoselective Synthesis of Indeno[2″,1″ 4′,5′]furo[3′,2′ 5,6]pyrido[2,3-d]pyrimidine Derivatives
: Research focused on the diastereoselective synthesis of N-containing heterocyclic compounds, using a 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione (Saberi, Mohammadizadeh, & Esmaeili, 2015).
Biological and Medicinal Applications
Antioxidant and Enzyme Inhibition Properties : A study synthesized 1-(2,3-dihydro-1H-indan-1-yl)-3-aryl urea/thiourea derivatives and evaluated them for antioxidant activity and inhibition of protein tyrosine kinase enzyme, highlighting their potential in medicinal chemistry (Reddy et al., 2019).
Synthesis of Phenyl Urea Derivatives as Receptor Antagonists : Research involving the synthesis of trisubstituted phenyl urea derivatives explored their potential as neuropeptide Y5 receptor antagonists, underscoring their significance in therapeutic applications (Fotsch et al., 2001).
Chemical Synthesis and Structural Analysis
Synthesis of Novel Urea/Thiourea Derivatives and Antimicrobial Activity : The synthesis and structural confirmation of novel urea/thiourea derivatives exhibited antimicrobial activities against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Mannam et al., 2020).
Analysis of Schiff Bases and Their DNA Binding Activity : The study focused on the synthesis of new chiral Schiff bases and their interaction with calf-thymus DNA, providing insights into the influence of remote substituents on DNA binding activity (Bora et al., 2021).
Environmental and Analytical Applications
- Fluorescent Probe for Detection of Al3+ : The design and application of a fluorescent sensor based on 1-((2-hydroxynaphthalen-1-yl)methylene)urea for selective and sensitive detection of Al3+ in biological applications were investigated (Wang et al., 2017).
Propriétés
IUPAC Name |
[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-10(14)12-9-7-4-2-1-3-6(7)5-8(9)13/h1-4,8-9,13H,5H2,(H3,11,12,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMHJUGLSXLAMY-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C2=CC=CC=C21)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




